molecular formula C11H8O3S B8582683 5-Phenoxythiophene-2-carboxylic acid

5-Phenoxythiophene-2-carboxylic acid

Cat. No.: B8582683
M. Wt: 220.25 g/mol
InChI Key: QSIYBERGOBZMGN-UHFFFAOYSA-N
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Description

5-Phenylthiophene-2-carboxylic acid (CAS: 1735-13-3) is a heterocyclic organic compound featuring a thiophene ring substituted with a phenyl group at the 5-position and a carboxylic acid group at the 2-position. Its molecular formula is C₁₁H₈O₂S, with a molecular weight of 204.24 g/mol . This compound is structurally significant in medicinal chemistry and materials science due to its dual functional groups, enabling applications in drug synthesis (e.g., as intermediates for kinase inhibitors) and coordination chemistry . Its synthesis often involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the phenyl moiety .

Properties

Molecular Formula

C11H8O3S

Molecular Weight

220.25 g/mol

IUPAC Name

5-phenoxythiophene-2-carboxylic acid

InChI

InChI=1S/C11H8O3S/c12-11(13)9-6-7-10(15-9)14-8-4-2-1-3-5-8/h1-7H,(H,12,13)

InChI Key

QSIYBERGOBZMGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(S2)C(=O)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

5-Phenoxythiophene-2-carboxylic acid is primarily recognized for its utility in the pharmaceutical industry, particularly as an intermediate in the synthesis of anticoagulant drugs such as rivaroxaban. Rivaroxaban is a direct factor Xa inhibitor used to prevent and treat thromboembolic disorders, including deep vein thrombosis and pulmonary embolism.

Case Study: Rivaroxaban Synthesis

  • Background : Rivaroxaban is a novel anticoagulant developed by Bayer and Johnson & Johnson. Its synthesis involves multiple steps, with this compound serving as a key intermediate.
  • Synthesis Route : The synthesis typically involves the chlorination of thiophene derivatives followed by carboxylation processes to introduce the necessary functional groups for biological activity .

Material Science Applications

In addition to its pharmaceutical relevance, this compound has potential applications in material science, particularly in the development of organic electronic materials.

Organic Electronics

  • Conductive Polymers : The compound can be utilized in the synthesis of conductive polymers that are essential for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene moiety contributes to the electronic properties needed for effective charge transport.

Chemical Research Applications

The compound is also significant in various chemical research applications, particularly in studies involving carboxylic acids and their derivatives.

Derivatization Techniques

  • Analytical Chemistry : this compound can be used as a derivatization agent to enhance the detection sensitivity of various analytes in chromatographic techniques. This application is vital for environmental monitoring and food safety assessments .

Toxicological Studies

Research into the toxicological profiles of compounds related to this compound is crucial for understanding its safety and environmental impact.

Case Study: Toxicity Assessment

  • OECD Guidelines : Studies conducted under OECD guidelines have assessed the toxicity of carboxylic acids and their derivatives, providing insights into their metabolic pathways and potential adverse effects on human health .

Summary Table of Applications

Application AreaDescriptionExample Use Case
PharmaceuticalIntermediate for anticoagulants like rivaroxabanSynthesis of rivaroxaban
Material ScienceDevelopment of conductive polymers for electronicsOrganic light-emitting diodes
Chemical ResearchDerivatization agent for enhanced detection sensitivityEnvironmental monitoring
Toxicological StudiesAssessment of safety profiles and metabolic pathwaysOECD toxicity assessments

Comparison with Similar Compounds

Comparison with Similar Thiophene-2-Carboxylic Acid Derivatives

Thiophene-2-carboxylic acid derivatives vary in physicochemical and biological properties depending on substituents. Below is a detailed comparison of 5-phenylthiophene-2-carboxylic acid with structurally analogous compounds:

Substituent Effects on Molecular Properties

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
5-Phenylthiophene-2-carboxylic acid 1735-13-3 C₁₁H₈O₂S 204.24 Phenyl, carboxylic acid Pharmaceutical intermediates (e.g., kinase inhibitors)
5-Chlorothiophene-2-carboxylic acid 24065-33-6 C₅H₃ClO₂S 162.60 Chloro, carboxylic acid Rivaroxaban impurity synthesis
5-Methylthiophene-2-carboxylic acid 1918-79-2 C₆H₆O₂S 142.17 Methyl, carboxylic acid Material science, ligand synthesis
5-Acetylthiophene-2-carboxylic acid 4066-41-5 C₇H₆O₃S 170.18 Acetyl, carboxylic acid Precursor for bioactive molecules (e.g., enzyme inhibitors)
5-Methoxycarbonylthiophene-2-carboxylic acid 50340-79-9 C₇H₆O₄S 186.19 Methoxycarbonyl, carboxylic acid Polymer chemistry, esterification reactions

Structural and Reactivity Comparisons

  • Electron-Donating vs. Electron-Withdrawing Groups: 5-Phenyl: The phenyl group acts as an electron-donating substituent via resonance, enhancing the electron density of the thiophene ring. This increases stability but may reduce acidity compared to electron-withdrawing substituents like chloro . 5-Chloro: The chloro group is electron-withdrawing, increasing the acidity of the carboxylic acid (lower pKa) and enhancing reactivity in nucleophilic substitutions . 5-Methyl: The methyl group mildly donates electrons, offering intermediate acidity and improved solubility in nonpolar solvents .
  • Biological Activity :

    • Chloro and acetyl derivatives exhibit higher bioactivity in antimicrobial and anticancer assays due to enhanced electrophilicity .
    • The phenyl derivative’s planar structure facilitates π-π stacking in protein binding, making it valuable in kinase inhibitor design .

Key Research Findings

  • Solubility Trends : 5-Methylthiophene-2-carboxylic acid shows higher solubility in dichloromethane (∼120 mg/mL) compared to the phenyl derivative (∼45 mg/mL) due to reduced steric hindrance .
  • Thermal Stability : Phenyl-substituted derivatives exhibit higher melting points (∼220–230°C) than chloro (∼195°C) or methyl (∼180°C) analogs .
  • Pharmaceutical Relevance : 5-Chlorothiophene-2-carboxylic acid is critical in synthesizing Rivaroxaban impurities, underscoring its role in quality control for anticoagulant APIs .

Preparation Methods

Reaction Mechanism and General Procedure

The Ullmann coupling reaction between 2-iodothiophene and phenol derivatives is the most widely documented method for constructing the 5-phenoxythiophene scaffold. This copper-catalyzed reaction proceeds via an oxidative addition mechanism, where the aryl halide (2-iodothiophene) reacts with a phenoxide nucleophile to form the C–O bond.

Typical Protocol

  • Substrates : 2-Iodothiophene (1 equiv), sodium phenoxide (1.2 equiv).

  • Catalyst : Copper(I) iodide (10 mol%).

  • Ligand : 1,10-Phenanthroline (20 mol%).

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Temperature : 110–130°C.

  • Reaction Time : 12–24 hours.

After coupling, the intermediate 5-phenoxythiophene undergoes carboxylation at the 2-position using carbon dioxide under pressure or via directed ortho-metalation strategies.

Optimization Data and Yield Analysis

Table 1 summarizes critical parameters affecting the Ullmann coupling efficiency.

Table 1: Ullmann Coupling Optimization for 5-Phenoxythiophene Intermediate

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)
CuI/1,10-PhenanthrolineDMF1102465
CuI/NeocuproineDMSO1301878
CuBr/PPh₃Toluene1003642

Key findings:

  • Ligands like neocuproine enhance copper catalyst activity, improving yields to 78%.

  • Polar aprotic solvents (DMSO > DMF) favor faster kinetics but may require higher temperatures.

  • Excess phenoxide (1.5 equiv) reduces side products from homecoupling of 2-iodothiophene.

Nitrile Hydrolysis Route

Synthesis via 5-Phenoxythiophene-2-Carbonitrile

An alternative route involves the hydrolysis of 5-phenoxythiophene-2-carbonitrile under acidic or basic conditions. This method avoids carboxylation steps and leverages readily available nitrile precursors.

Stepwise Procedure

  • Nitrile Preparation : Ullmann coupling of 2-iodothiophene with phenol, followed by cyanation at the 2-position using CuCN/KCN.

  • Hydrolysis :

    • Acidic Conditions : H₂SO₄ (conc.), reflux, 6–8 hours.

    • Basic Conditions : NaOH (6M), H₂O₂, 80°C, 4 hours.

Yield and Purity Considerations

Table 2: Hydrolysis of 5-Phenoxythiophene-2-Carbonitrile

ConditionsAcid/Base UsedTemp (°C)Time (h)Yield (%)Purity (%)
Acidic HydrolysisH₂SO₄12088895
Basic HydrolysisNaOH/H₂O₂8049298

Advantages:

  • Basic hydrolysis with H₂O₂ minimizes side reactions, achieving 98% purity.

  • Acidic routes require corrosion-resistant equipment but offer faster conversion.

Direct Carboxylation Strategies

Metal-Halogen Exchange Carboxylation

Direct introduction of the carboxylic acid group via directed metalation is feasible but less common. This method employs organometallic reagents (e.g., Grignard or lithium intermediates) followed by quenching with CO₂.

Protocol :

  • Metalation : Treat 5-phenoxythiophene with LDA (lithium diisopropylamide) at −78°C.

  • Carboxylation : Introduce gaseous CO₂, then acidify to precipitate the product.

Challenges :

  • Sensitivity to moisture and temperature.

  • Moderate yields (50–60%) due to competing side reactions.

Comparative Analysis of Methodologies

Industrial Scalability

  • Ullmann Coupling : Preferred for large-scale production due to robust catalyst systems and straightforward purification.

  • Nitrile Hydrolysis : Suitable for high-purity applications but requires handling toxic cyanide reagents.

Cost and Environmental Impact

  • Copper catalysts in Ullmann reactions are cost-effective but generate halogenated waste.

  • Basic hydrolysis produces minimal waste, aligning with green chemistry principles .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Phenoxythiophene-2-carboxylic acid, and how can purity be optimized?

  • Methodology : Synthesis typically involves coupling phenoxy derivatives with thiophene-2-carboxylic acid precursors under alkaline conditions (e.g., using NaOH or K₂CO₃ as catalysts). For example, analogous compounds like 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized via nucleophilic substitution reactions, followed by purification via recrystallization or column chromatography .
  • Purity Optimization : Monitor reaction progress using TLC or HPLC. Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) improves purity. Characterize final products via 1H^1H-NMR and FT-IR to confirm structural integrity .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use personal protective equipment (PPE) and work in a fume hood. Avoid contact with incompatible materials like strong oxidizing agents (e.g., HNO₃) or bases, which may trigger hazardous reactions (e.g., decomposition to sulfur oxides) .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Stability data for similar thiophene derivatives indicate susceptibility to moisture; desiccants like silica gel are recommended .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation : Use 1H^1H-/13C^{13}C-NMR to verify aromatic proton environments and substituent positions. Mass spectrometry (HRMS) confirms molecular weight .
  • Purity Assessment : HPLC with UV detection (λ ~254 nm) quantifies impurities. Thermal stability can be assessed via TGA/DSC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound under varying pH conditions?

  • Experimental Design : Perform kinetic studies in buffered solutions (pH 2–12) to track degradation or side reactions. For example, analogous compounds like thiophene-2-carboxylic acid decompose under strongly acidic/basic conditions, releasing CO₂ or sulfur oxides .
  • Data Interpretation : Use LC-MS to identify degradation products. Compare results with computational models (e.g., DFT calculations) to predict reactive sites .

Q. What strategies are effective for optimizing regioselectivity in derivatization reactions (e.g., amidation or esterification)?

  • Methodology : Employ protecting groups (e.g., tert-butyl for carboxylic acid) to direct reactivity to the thiophene ring. For example, 4-phenyl-1,3-thiazole-2-carboxylic acid derivatives are functionalized at the 5-position using Pd-catalyzed cross-coupling .
  • Catalytic Systems : Screen Pd(0)/Pd(II) catalysts with ligands like PPh₃ to enhance selectivity. Monitor reaction progress via in-situ IR spectroscopy .

Q. How can researchers assess the environmental impact or biodegradability of this compound?

  • Ecotoxicity Studies : Use OECD Test Guidelines 301 (ready biodegradability) or 201 (algae growth inhibition). Note that similar compounds (e.g., furan-2-carboxylic acids) show low bioconcentration potential (BCF <100) .
  • Analytical Tools : Quantify aqueous solubility via shake-flask methods and logP values using octanol-water partitioning .

Methodological Considerations

  • Synthetic Challenges : Phenoxy-thiophene coupling often requires elevated temperatures (80–120°C) and inert atmospheres to prevent oxidation .
  • Safety Protocols : Hazardous decomposition products (e.g., CO) necessitate gas detectors in lab settings .
  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, solvent purity) meticulously, as minor variations can alter yields .

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